![molecular formula C18H29NO7S B10799954 methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B10799954.png)
methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atropine sulfate hydrate is a chemical compound derived from the naturally occurring alkaloid atropine, which is found in plants such as Atropa belladonna and Datura stramonium. It is a muscarinic antagonist that blocks the effects of acetylcholine on muscarinic receptors, making it useful in various medical applications, including the treatment of bradycardia (slow heart rate), organophosphate poisoning, and as a pre-anesthetic to reduce salivation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of atropine sulfate hydrate involves several steps, including the extraction of atropine from plant sources or its chemical synthesis. One common synthetic route involves the reaction of tropine with tropic acid to form atropine. This reaction typically requires acidic conditions and elevated temperatures .
Industrial Production Methods: In industrial settings, atropine sulfate hydrate is often produced using continuous-flow synthesis. This method allows for the efficient production of atropine with high purity by carefully controlling the pH and using sequential liquid-liquid extractions to separate byproducts . The use of functionalized resins further enhances the purity of the final product.
化学反応の分析
Types of Reactions: Atropine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Atropine can be oxidized to form tropinone.
Reduction: Reduction of atropine can yield tropine.
Substitution: Atropine can undergo substitution reactions, particularly at the ester group, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Tropinone
Reduction: Tropine
Substitution: Various atropine derivatives depending on the substituent introduced.
科学的研究の応用
Atropine sulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Atropine is used to study the function of muscarinic receptors and their role in various physiological processes.
Medicine: It is used in the treatment of bradycardia, organophosphate poisoning, and as a pre-anesthetic to reduce salivation. .
作用機序
アトロピン硫酸塩水和物は、ムスカリン受容体の競合的かつ可逆的なアンタゴニストとして作用します。これらの受容体におけるアセチルコリンの作用を阻害することにより、休息と消化の活動を司る副交感神経系を抑制します。 これにより、心拍数の増加、唾液分泌の減少、平滑筋の弛緩が起こります .
分子標的と経路:
ムスカリン受容体: アトロピンはムスカリン受容体(M1、M2、M3、M4、およびM5)を標的にし、アセチルコリンによるそれらの活性化を阻害します。
経路: これらの受容体を阻害することにより、アトロピンは心拍数調節、平滑筋収縮、腺分泌に関与するものを含む、様々な生理学的経路に影響を与えます.
6. 類似化合物の比較
アトロピン硫酸塩水和物は、スコポラミンやヒヨスチアミンなどの他のムスカリン受容体アンタゴニストと類似しています。 それは特定の用途において特に有用な、独自の特性を持っています。
類似化合物:
スコポラミン: 乗り物酔いや術後悪心・嘔吐の治療に使用される、もう1つのムスカリン受容体アンタゴニストです。
ヒヨスチアミン: アトロピンと類似した化合物ですが、薬理作用がわずかに異なります。
独自性:
アトロピン vs. スコポラミン: アトロピンは作用時間が長く、救急医療でより一般的に使用されます。
アトロピン vs. ヒヨスチアミン: アトロピンはd-ヒヨスチアミンとl-ヒヨスチアミンを等量含むラセミ体ですが、ヒヨスチアミンは純粋なl-異性体であるため、アトロピンは用途においてより汎用性があります
類似化合物との比較
Scopolamine: Another muscarinic antagonist used to treat motion sickness and postoperative nausea.
Hyoscyamine: A compound similar to atropine but with a slightly different pharmacological profile.
Uniqueness:
Atropine vs. Scopolamine: Atropine has a longer duration of action and is more commonly used in emergency medicine.
Atropine vs. Hyoscyamine: Atropine is a racemic mixture of d- and l-hyoscyamine, while hyoscyamine is the pure l-isomer, making atropine more versatile in its applications
特性
分子式 |
C18H29NO7S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid |
InChI |
InChI=1S/C17H23NO3.CH4.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;1H4;(H2,1,2,3,4)/t13-,14+,15?,16?;; |
InChIキー |
CEFHIXLHXSXTSB-IJTOKZDFSA-N |
異性体SMILES |
C.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |
正規SMILES |
C.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;methane](/img/structure/B10799892.png)
![[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799907.png)
![4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;methane](/img/structure/B10799908.png)
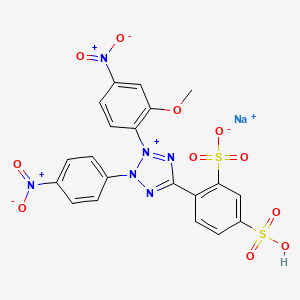
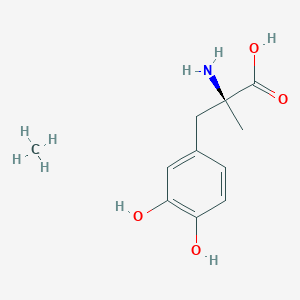
![propan-2-yl (2S)-2-[[[(2S,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799920.png)
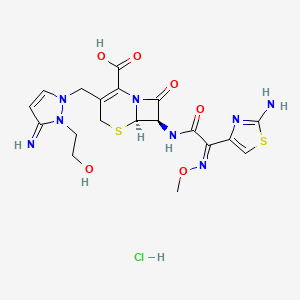
![2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]-N-(trideuteriomethyl)ethanesulfonamide;hydrochloride](/img/structure/B10799933.png)
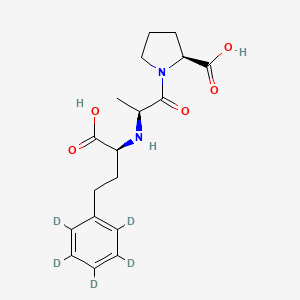
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;methane](/img/structure/B10799939.png)
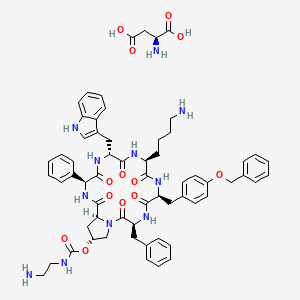
![[(1S,5R,8R,13R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799953.png)
![methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride](/img/structure/B10799960.png)

